molecular formula C15H19NO6 B14292450 3-Nitro-4-(octanoyloxy)benzoic acid CAS No. 113894-26-1

3-Nitro-4-(octanoyloxy)benzoic acid

Katalognummer: B14292450
CAS-Nummer: 113894-26-1
Molekulargewicht: 309.31 g/mol
InChI-Schlüssel: OLVAECPSQIIVEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-(octanoyloxy)benzoic acid is an organic compound with the molecular formula C15H19NO6. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a nitro group (-NO2) and the hydrogen atom at the 4-position is replaced by an octanoyloxy group (-OC(O)C7H15). This compound is known for its applications in various scientific research fields, particularly in biochemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(octanoyloxy)benzoic acid typically involves the esterification of 3-nitrobenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-Nitrobenzoic acid+Octanoyl chloride3-Nitro-4-(octanoyloxy)benzoic acid+HCl\text{3-Nitrobenzoic acid} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Nitrobenzoic acid+Octanoyl chloride→3-Nitro-4-(octanoyloxy)benzoic acid+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and octanoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-(octanoyloxy)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 3-Nitro-4-(octanoyloxy)benzoic acid primarily involves its interaction with enzymes such as phospholipase A2. The compound acts as a substrate for the enzyme, which catalyzes the hydrolysis of the ester bond, releasing octanoic acid and a nitrophenol derivative. This reaction is used to monitor the activity of phospholipase A2 in various biological samples .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Nitro-4-(octanoyloxy)benzoic acid is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful for studying enzymes that interact with both aqueous and lipid environments .

Eigenschaften

CAS-Nummer

113894-26-1

Molekularformel

C15H19NO6

Molekulargewicht

309.31 g/mol

IUPAC-Name

3-nitro-4-octanoyloxybenzoic acid

InChI

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-9-8-11(15(18)19)10-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19)

InChI-Schlüssel

OLVAECPSQIIVEN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.